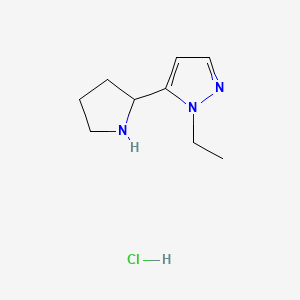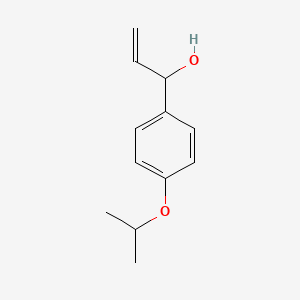
1-(4-Isopropoxyphenyl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Isopropoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropoxyphenyl)prop-2-en-1-ol typically involves the following steps:
Hydroxyl Protection: The hydroxyl group of the starting material, such as p-methyl phenol, is protected to prevent unwanted reactions.
Bromine Substitution: The protected hydroxyl group undergoes bromine substitution to introduce a bromine atom.
Etherification: The brominated intermediate is then subjected to etherification using isopropyl alcohol to form the isopropoxy group.
Deprotection: Finally, the protecting group is removed to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to enhance reaction efficiency and selectivity .
化学反应分析
Types of Reactions
1-(4-Isopropoxyphenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
科学研究应用
1-(4-Isopropoxyphenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Isopropoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
1-(4-Chloro-2-isopropoxyphenyl)prop-2-en-1-ol: This compound has a similar structure but with a chlorine atom instead of a hydrogen atom on the phenyl ring.
1-(4-Methoxyphenyl)prop-2-en-1-ol: This compound features a methoxy group instead of an isopropoxy group.
Uniqueness
1-(4-Isopropoxyphenyl)prop-2-en-1-ol is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
1-(4-propan-2-yloxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H16O2/c1-4-12(13)10-5-7-11(8-6-10)14-9(2)3/h4-9,12-13H,1H2,2-3H3 |
InChI 键 |
DXYIPIWHGDKROG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C(C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


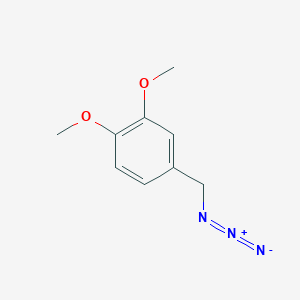
![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
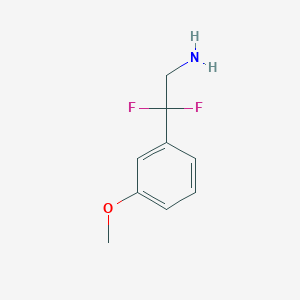
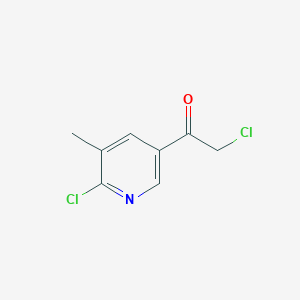
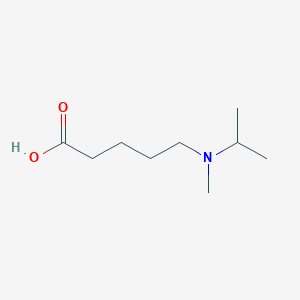

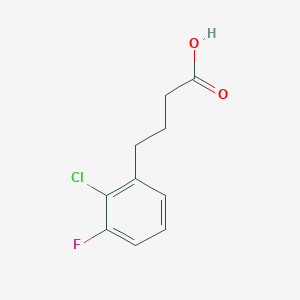
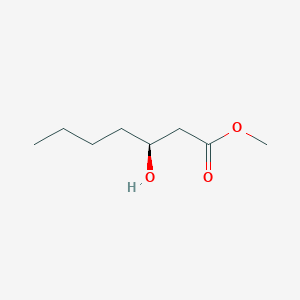
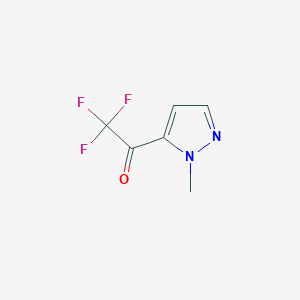
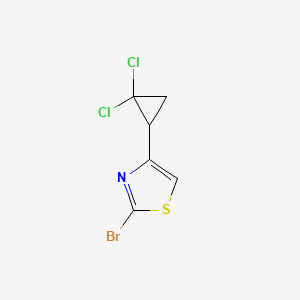
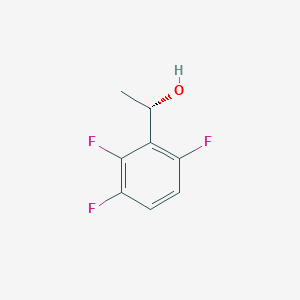
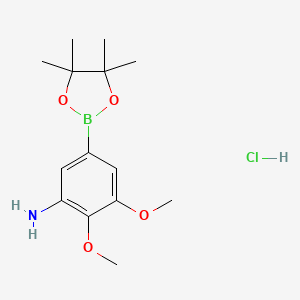
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B15321740.png)
